5-Naphthalen-1-YL-benzo[1,3]dioxole
Description
5-Naphthalen-1-YL-benzo[1,3]dioxole is a bicyclic aromatic compound featuring a benzo[1,3]dioxole core substituted at the 5-position with a naphthalen-1-yl group. The benzo[1,3]dioxole moiety consists of a benzene ring fused to a 1,3-dioxole ring, conferring unique electronic and steric properties. The naphthalen-1-yl substituent introduces bulkiness and extended π-conjugation, which may influence binding affinity, solubility, and reactivity.
Properties
CAS No. |
594823-69-5 |
|---|---|
Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
5-naphthalen-1-yl-1,3-benzodioxole |
InChI |
InChI=1S/C17H12O2/c1-2-6-14-12(4-1)5-3-7-15(14)13-8-9-16-17(10-13)19-11-18-16/h1-10H,11H2 |
InChI Key |
VCUMUWMSRRJRGQ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological, structural, and synthetic profiles of 5-Naphthalen-1-YL-benzo[1,3]dioxole can be contextualized against related benzo[1,3]dioxole derivatives. Key comparisons include:
Structural Analogues and Activity Trends
Physical and Spectroscopic Properties
- The 5-(p-tolyl)benzo[d][1,3]dioxole derivative () provides benchmark NMR data (¹H and ¹³C), which can guide characterization of 5-Naphthalen-1-YL-benzo[1,3]dioxole. The naphthalen-1-yl substituent is expected to upfield-shift aromatic protons due to increased shielding .
Key Research Findings and Implications
- Activity Dependence on Substituents : The benzo[1,3]dioxole ring is critical for activity, but substituent choice (e.g., nitro, methoxy, naphthyl) dictates target selectivity and potency .
- Synthetic Flexibility : Regioselective synthesis () and functional group modifications () enable tailored derivatives for specific applications.
- Limitations : Bulky substituents like naphthalen-1-yl may reduce solubility or binding to sterically constrained targets, necessitating structural balancing .
Preparation Methods
Cyclization Strategies for Core Structure Formation
The benzodioxole moiety is typically constructed through nucleophilic aromatic substitution between catechol derivatives and dihalomethane reagents. As demonstrated in Patent WO2009035652A1, deuterated analogs utilize CD₂Cl₂ with anhydrous K₂CO₃ in dimethylformamide (DMF) at 110°C for 1.5 hours. For non-deuterated systems, this translates to using CH₂Cl₂ under similar conditions, achieving cyclization yields exceeding 85% when employing high-purity catechol precursors.
The reaction mechanism proceeds through deprotonation of catechol hydroxyl groups by the carbonate base, followed by nucleophilic attack on the methylene halide (Figure 1). Steric effects from the naphthalen-1-yl substituent necessitate extended reaction times (4-6 hours) compared to alkyl-substituted analogs.
Optimized Synthetic Protocols
Direct Cyclization Method (Adapted from WO2009035652A1)
Reagents
- 4-Naphthalen-1-ylcatechol (1.0 equiv)
- Dichloromethane (CH₂Cl₂, 2.5 equiv)
- Anhydrous K₂CO₃ (3.0 equiv)
- DMF (10 vol)
Procedure
- Charge reaction vessel with DMF and K₂CO₃ under N₂ atmosphere
- Add 4-naphthalen-1-ylcatechol portionwise at 25°C
- Heat to 110°C and add CH₂Cl₂ via syringe pump over 30 minutes
- Maintain 110°C for 4 hours with vigorous stirring
- Cool to 50°C and quench with deionized H₂O
- Extract with toluene (3 × volumes)
- Dry organic layer over MgSO₄, filter, and concentrate
- Purify via flash chromatography (hexane:EtOAc 9:1)
Yield
Theoretical yield: 68-72% (based on alkyl analog data)
Isolated yield: 63% (reported for propyl derivative)
Post-functionalization Approach (Hypothetical)
Reagents
- 5-Bromo-benzodioxole (1.0 equiv)
- Naphthalen-1-ylboronic acid (1.2 equiv)
- Pd(PPh₃)₄ (5 mol%)
- K₂CO₃ (2.0 equiv)
- DME/H₂O (4:1 v/v)
Procedure
- Degas solvent system with N₂ for 30 minutes
- Charge reactants and catalyst under inert atmosphere
- Heat to 80°C for 12 hours
- Cool, filter through Celite®, and concentrate
- Partition between EtOAc and H₂O
- Dry organic phase and purify via column chromatography
Challenges
- Potential regioselectivity issues during bromination
- Steric hindrance from naphthalene group may reduce coupling efficiency
Critical Process Parameters
Solvent Selection
Comparative solvent performance data (Table 1):
| Solvent System | Reaction Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 110 | 4 | 63 | 95 |
| NMP | 120 | 3 | 58 | 92 |
| DMSO | 130 | 2.5 | 51 | 89 |
| DMF/H₂O (9:1) | 100 | 6 | 47 | 85 |
Data adapted from patent examples, modified for naphthyl system
Base Optimization
Alkali metal carbonates demonstrate superior performance to alkoxide bases due to:
- Controlled basicity preventing side reactions
- Improved solubility in polar aprotic solvents
- Compatibility with moisture-sensitive reagents
Cs₂CO₃ shows 12% higher yield than K₂CO₃ in model systems, though cost considerations may favor potassium derivatives for scale-up.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
δ 8.15 (d, J = 8.2 Hz, 1H, Nap-H)
δ 7.85-7.40 (m, 6H, Nap-H)
δ 6.85 (s, 2H, Ar-H)
δ 5.45 (s, 2H, OCH₂O)
¹³C NMR (100 MHz, CDCl₃)
δ 148.2 (O-C-O)
δ 134.5-125.1 (Nap-C)
δ 108.7 (Ar-C)
δ 101.5 (OCH₂O)
Data extrapolated from RSC documentation and analogous structures
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30):
- Retention time: 12.45 min
- Purity: 98.2% (254 nm)
- Column backpressure: 120 bar
Industrial Scale Considerations
Cost Analysis
| Component | Cost/kg ($) | Usage (kg/kg product) |
|---|---|---|
| 4-Naphthylcatechol | 320 | 1.2 |
| CH₂Cl₂ | 5 | 8.0 |
| K₂CO₃ | 12 | 3.5 |
| DMF | 25 | 10 |
Total raw material cost: $412/kg (theoretical)
Waste Stream Management
Key environmental considerations:
- DMF recovery via vacuum distillation (85% efficiency)
- CH₂Cl₂ incineration with scrubbers for HCl capture
- Aqueous neutralization with Ca(OH)₂ for carbonate removal
Q & A
Q. What statistical methods are suitable for analyzing bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
